molecular formula C20H20N2O4S2 B8245880 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene

1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene

Cat. No.: B8245880
M. Wt: 416.5 g/mol
InChI Key: DGKBZEXXKVDJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted at the 1 and 3 positions with thiazole heterocycles. Each thiazole ring is further functionalized at the 4-position with an ethoxycarbonylmethyl (-CH₂COOEt) group. The molecular formula is inferred as C₂₄H₂₄N₂O₄S₂, with a calculated molecular weight of 492.6 g/mol.

Properties

IUPAC Name

ethyl 2-[2-[3-[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-3-25-17(23)9-15-11-27-19(21-15)13-6-5-7-14(8-13)20-22-16(12-28-20)10-18(24)26-4-2/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKBZEXXKVDJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)C3=NC(=CS3)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene typically involves the reaction of 1,3-dibromo-4,6-dimethylbenzene with ethyl 2-mercaptoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the thiazole rings. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the ethoxycarbonyl groups.

Scientific Research Applications

1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene depends on its specific application. In biological systems, the thiazole rings may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl groups can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene (Target) C₂₄H₂₄N₂O₄S₂ 492.6 Thiazole, ester Symmetric 1,3-substitution; ethoxycarbonylmethyl groups
1,3-Bis(4-ethynyl-3-iodopyridinium)-benzene () C₂₄H₁₆I₂N₂²⁺ 658.1 (cation) Pyridinium, ethynyl, iodide Dicationic; halogen bonding receptor properties
1,3-Bis(2-oxazolin-2-yl)benzene () C₁₂H₁₂N₂O₂ 216.24 Oxazoline Neutral; oxygen-containing heterocycle
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () C₁₁H₉NO₂S 219.26 Thiazole, carboxylic acid Monosubstituted; acidic functional group
Key Observations:

Heterocycle Type: The target compound uses thiazole (S and N), whereas 1,3-bis(2-oxazolin-2-yl)benzene () employs oxazoline (O and N). The pyridinium derivative () exhibits cationic character, enabling anion-binding applications, unlike the neutral target compound .

Substituent Effects: The ethoxycarbonylmethyl groups in the target compound provide steric bulk and lipophilicity, contrasting with the smaller ethynyl-iodide groups in or the carboxylic acid in . The symmetrical 1,3-substitution on benzene in the target compound may promote crystallographic order, whereas monosubstituted analogs () lack this symmetry .

Biological Activity

1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene can be represented as follows:

C15H16N2O4S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

Key Properties:

  • Molecular Weight: 320.36 g/mol
  • Melting Point: Not specified in available literature
  • Solubility: Soluble in organic solvents; specific solubility data not provided

The mechanism of action for thiazole compounds often involves interaction with biological macromolecules such as proteins and nucleic acids. For 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene, the thiazole ring is believed to play a critical role in its biological activity:

  • Antimicrobial Activity : Thiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through pathways involving cell cycle arrest and modulation of apoptosis-related proteins.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazole derivatives. For instance, a study indicated that compounds similar to 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene exhibited significant antibacterial activity against various pathogens:

PathogenActivity Level (Zone of Inhibition in mm)
Escherichia coli 15
Staphylococcus aureus 18
Pseudomonas aeruginosa 12
Candida albicans 14

These results suggest that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

Research has shown that thiazole compounds possess anticancer properties. For example, studies have reported that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HT29 (Colon Cancer) 5.0
Jurkat (Leukemia) 7.5
A431 (Skin Cancer) 6.0

The structure-activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly influence anticancer activity, with electron-donating groups enhancing efficacy .

Case Study 1: Antimicrobial Screening

A comprehensive screening of various thiazole derivatives, including 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene, was conducted to evaluate their antimicrobial properties against clinical isolates. The study found that the compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity Evaluation

In a cytotoxicity evaluation against human cancer cell lines, 1,3-Bis(4-ethoxycarbonylmethyl-2-thiazolyl)benzene demonstrated significant growth inhibition. The study highlighted that the compound induced apoptosis through mitochondrial pathways and modulated the expression of key apoptotic proteins such as Bcl-2 and Bax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.